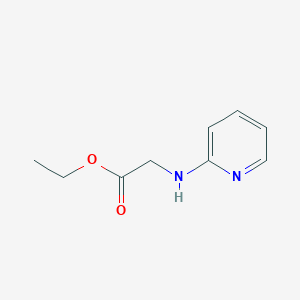
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of indanols It features a chloro and methyl substituent on the indanol ring, making it a unique compound with specific chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminium Chloride: The reaction is carried out in the presence of aluminium chloride as a catalyst.
Sulfuric Acid Treatment: The intermediate product is then treated with sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the indanol ring influence its reactivity and binding affinity to various biological molecules. This compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.
1H-Inden-1-ol, 2,3-dihydro-: A similar indanol compound without the chloro and methyl substituents.
Uniqueness:
- The presence of both chloro and methyl groups on the indanol ring makes 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol unique in terms of its chemical reactivity and potential applications. These substituents can significantly alter the compound’s physical and chemical properties, making it distinct from other indanol derivatives.
Propriétés
Numéro CAS |
1956341-15-3 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3 |
Clé InChI |
GXJREBZOMFEMOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCC2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)

